N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide is a synthetic compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various neurological and psychological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenyl, followed by a series of reactions to introduce the methylenedioxy and benzodiazepine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological and psychological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. These interactions can modulate various signaling pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methylenedioxy group, in particular, may influence its interaction with molecular targets and its overall efficacy.
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(22-21-11)13-3-5-15(6-4-13)20-12(2)23/h3-6,8-9H,7,10H2,1-2H3,(H,20,23) |
InChI Key |
FQJHGRUTMSOBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.